Downstream Potency Advantage: Enabling PPARα Agonism with Nanomolar EC50
The compound's utility is demonstrated by its downstream product, GW590735, which is a potent PPARα agonist. The key differentiator is that 2-(4-Aminophenoxy)-2-methylpropanoic acid provides the essential 2-aryl-2-methylpropionic acid scaffold that, upon further derivatization, results in an EC50 of 4 nM on PPARα [1]. This contrasts sharply with the weaker potency of established fibrate drugs.
| Evidence Dimension | Potency (EC50) for PPARα |
|---|---|
| Target Compound Data | 4 nM (for GW590735, synthesized from 2-(4-Aminophenoxy)-2-methylpropanoic acid) |
| Comparator Or Baseline | Fenofibrate: ~30,000 nM (30 μM) |
| Quantified Difference | GW590735 is approximately 7,500-fold more potent than fenofibrate. |
| Conditions | GAL4-responsive reporter gene assay for GW590735; PPARα activation assay for fenofibrate. |
Why This Matters
This demonstrates that procurement of 2-(4-Aminophenoxy)-2-methylpropanoic acid is a prerequisite for accessing a chemical space with vastly improved intrinsic activity, which is a critical factor for drug discovery programs targeting PPARα.
- [1] Sierra, M. L., Beneton, V., Boullay, A. B., et al. (2007). Substituted 2-[(4-Aminomethyl)phenoxy]-2-methylpropionic Acid PPARα Agonists. 1. Discovery of a Novel Series of Potent HDLc Raising Agents. Journal of Medicinal Chemistry, 50(4), 685-695. View Source
- [2] Lin, Y., Wang, S., Zhou, Z., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Endocrinology, 13, 1074911. View Source
